

Dihydro-beta-ionol: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Dihydro-beta-ionol	
Cat. No.:	B1595605	Get Quote

An In-depth Examination of the Chemical Structure, Physicochemical Properties, Synthesis, and Biological Activity of **Dihydro-beta-ionol**.

Introduction

Dihydro-beta-ionol, a sesquiterpenoid naturally present in various plants, has garnered interest in the fields of fragrance chemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and notable biological activities, with a focus on its potential antimelanogenetic effects. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.

Chemical Structure and Identification

Dihydro-beta-ionol is chemically known as 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol.[1] Its structure consists of a trimethylcyclohexene ring linked to a butanol side chain.

Chemical Identifiers:

- IUPAC Name: 4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-ol[1]
- Chemical Formula: C13H24O[1]



• CAS Number: 3293-47-8[1]

Physicochemical Properties

A summary of the key physicochemical properties of **dihydro-beta-ionol** is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Reference
Molecular Weight	196.33 g/mol	INVALID-LINK
Appearance	White solid	INVALID-LINK
Melting Point	38 - 40 °C	INVALID-LINK
Boiling Point	234 °C at 760 mmHg	INVALID-LINK
Density	0.9197 g/cm³ at 25 °C	INVALID-LINK
Vapor Pressure	0.001 mmHg at 25 °C (estimated)	INVALID-LINK
Solubility	Soluble in alcohol; 10.43 mg/L in water at 25 °C (estimated)	INVALID-LINK
LogP (o/w)	4.634 (estimated)	INVALID-LINK

Natural Occurrence and Synthesis

Dihydro-beta-ionol is a naturally occurring compound found in a variety of plants, including tobacco (Nicotiana tabacum).[1] It is also used as a fragrance and flavoring agent in various consumer products.

Synthesis of Dihydro-beta-ionol

Dihydro-beta-ionol is commonly synthesized through the reduction of β -ionone.

Experimental Protocol: Birch Reduction of β-Ionone

Foundational & Exploratory





This method provides a high yield of **dihydro-beta-ionol** through the selective reduction of the enone moiety of β -ionone.

Materials:

- β-ionone
- · Liquid ammonia
- · Metallic sodium
- Hydrogen donor (e.g., ammonium chloride or hydrochloric acid)
- Inert organic solvent (e.g., ether, toluene)
- Saturated sodium chloride solution
- · Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- In a three-necked flask equipped with a dry ice condenser and a stirrer, dissolve β-ionone in an inert organic solvent and add the hydrogen donor.
- Cool the flask to -33°C and introduce liquid ammonia.
- Gradually add small pieces of metallic sodium to the stirred solution. The reaction is typically complete in about 1 hour.
- Quench the reaction by the careful addition of solid ammonium chloride.
- Allow the ammonia to evaporate at room temperature.
- Add water to the residue and extract the product with an organic solvent (e.g., toluene).
- Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.



 Purify the crude dihydro-beta-ionol by silica gel column chromatography to yield the final product.



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Synthesis of **Dihydro-beta-ionol** from β -lonone.

Biological Activity: Antimelanogenetic Effects

Research has indicated that **dihydro-beta-ionol** exhibits antimelanogenetic properties, suggesting its potential as a skin-lightening agent in cosmetics or as a therapeutic agent for hyperpigmentation disorders. The primary mechanism of this activity is believed to be the inhibition of tyrosinase, a key enzyme in melanin synthesis.

Experimental Protocols for Assessing Antimelanogenetic Activity

1. Mushroom Tyrosinase Activity Assay

This in vitro assay is a common and rapid method to screen for tyrosinase inhibitors.

Materials:

- Mushroom tyrosinase
- L-DOPA (3,4-dihydroxyphenylalanine)
- Phosphate buffer (pH 6.8)
- **Dihydro-beta-ionol** (test compound)
- Kojic acid (positive control)
- 96-well microplate reader



Procedure:

- Prepare a solution of mushroom tyrosinase in phosphate buffer.
- In a 96-well plate, add phosphate buffer, the test compound (**dihydro-beta-ionol**) at various concentrations, and the tyrosinase solution.
- Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
- Initiate the enzymatic reaction by adding L-DOPA solution to each well.
- Immediately measure the absorbance at 475-490 nm at regular intervals to monitor the formation of dopachrome.
- Calculate the percentage of tyrosinase inhibition for each concentration of dihydro-betaionol compared to a control without the inhibitor.
- 2. B16 Melanoma Cell Melanin Content Assay

This cell-based assay provides a more biologically relevant assessment of a compound's effect on melanin production.

Materials:

- B16 murine melanoma cells
- Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
- α -Melanocyte-stimulating hormone (α -MSH) (optional, for stimulating melanogenesis)
- Dihydro-beta-ionol (test compound)
- Kojic acid (positive control)
- Phosphate-buffered saline (PBS)
- 1N NaOH

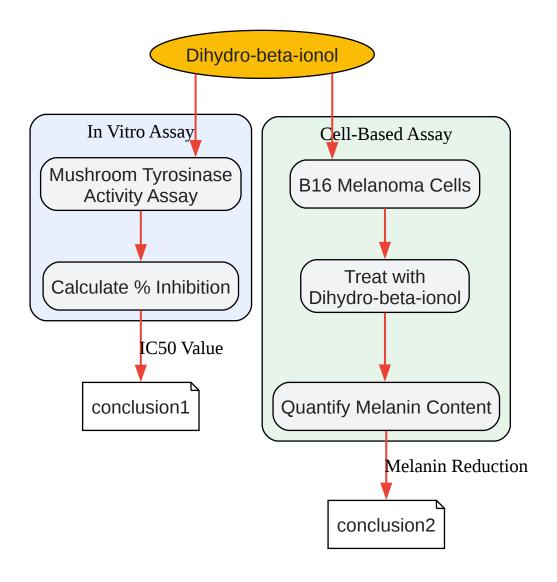


• 96-well plate and a plate reader

Procedure:

- Seed B16 melanoma cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **dihydro-beta-ionol** (and α-MSH if used) for a specified period (e.g., 48-72 hours).
- After incubation, wash the cells with PBS and lyse them.
- Dissolve the melanin pellet in 1N NaOH by heating (e.g., at 80°C for 1 hour).
- Measure the absorbance of the melanin solution at 405 nm using a microplate reader.
- Determine the melanin content relative to the total protein content or cell number and calculate the percentage of melanin synthesis inhibition.





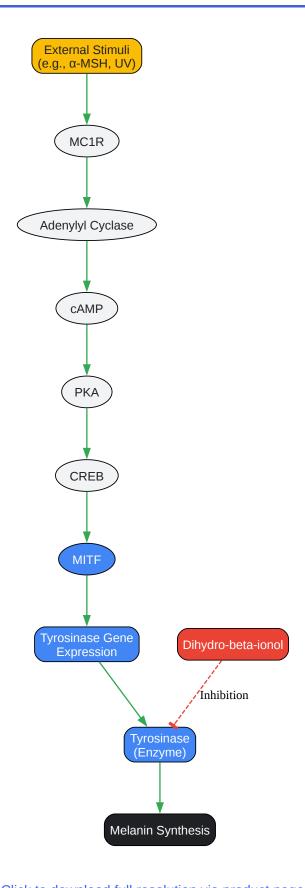
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Workflow for Evaluating Antimelanogenetic Activity.

Signaling Pathways in Melanogenesis

The production of melanin is a complex process regulated by several signaling pathways. The primary pathway involves the activation of the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanogenic gene expression, including tyrosinase. **Dihydro-beta-ionol**, by inhibiting tyrosinase, likely interferes with this downstream effector of the melanogenesis cascade.





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Simplified Melanogenesis Signaling Pathway and the Potential Point of Inhibition by **Dihydro- beta-ionol**.

Conclusion

Dihydro-beta-ionol is a well-characterized sesquiterpenoid with established physicochemical properties and synthesis routes. Its potential as an antimelanogenetic agent, primarily through the inhibition of tyrosinase, makes it a compound of interest for the cosmetic and pharmaceutical industries. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of its biological activities. Future research should focus on elucidating the precise molecular interactions with tyrosinase and evaluating its efficacy and safety in more complex biological models.

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References

- 1. In situ melanin assay for MSH using mouse B16 melanoma cells in culture PubMed [pubmed.ncbi.nlm.nih.gov]
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